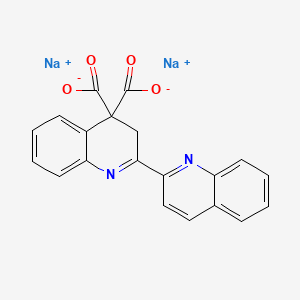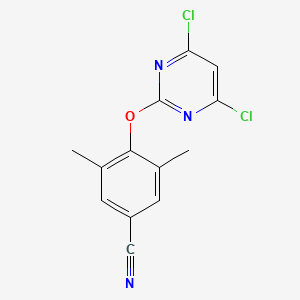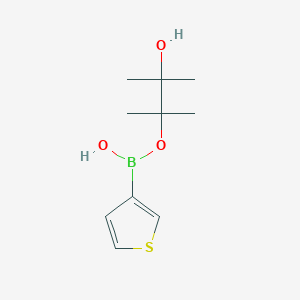
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(3-thiophenyl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid is a complex organic compound that features a borinic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid typically involves multi-step organic reactions. One common method includes the formation of the borinic acid moiety through the reaction of thiophen-3-yl boronic acid with an appropriate oxidizing agent. The 2,3-dimethyl-3-oxidanyl-butan-2-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the desired substituent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid can undergo various chemical reactions, including:
Oxidation: The borinic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The thiophen-3-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce borane derivatives.
Applications De Recherche Scientifique
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a building block in organic synthesis. The thiophen-3-yl group can participate in π-π interactions, contributing to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophen-3-yl boronic acid: Shares the thiophen-3-yl and boronic acid functional groups but lacks the 2,3-dimethyl-3-oxidanyl-butan-2-yl substituent.
2,3-dimethyl-3-oxidanyl-butan-2-yl boronic acid: Similar in structure but lacks the thiophen-3-yl group.
Uniqueness
(2,3-dimethyl-3-oxidanyl-butan-2-yl)oxy-thiophen-3-yl-borinic acid is unique due to the combination of its borinic acid and thiophen-3-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C10H17BO3S |
|---|---|
Poids moléculaire |
228.12 g/mol |
Nom IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-thiophen-3-ylborinic acid |
InChI |
InChI=1S/C10H17BO3S/c1-9(2,12)10(3,4)14-11(13)8-5-6-15-7-8/h5-7,12-13H,1-4H3 |
Clé InChI |
LIXOVRUHBMQJHO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CSC=C1)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


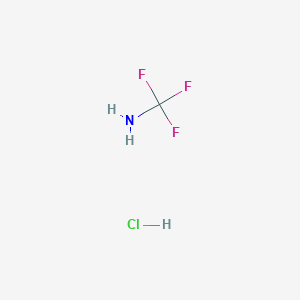
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)

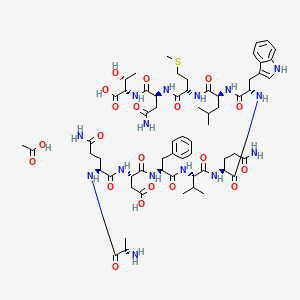
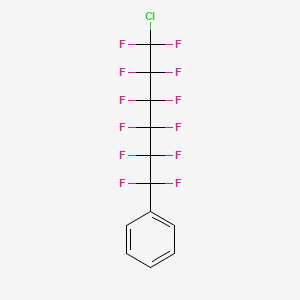
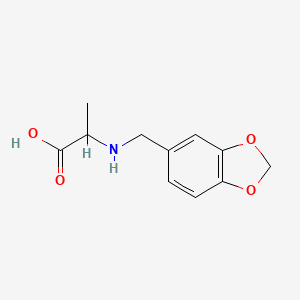


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)

